isopropyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Description

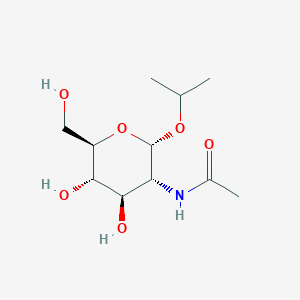

Isopropyl 2-acetamido-2-deoxy-α-D-glucopyranoside is a synthetic glycoside derivative of N-acetylglucosamine (GlcNAc), characterized by an isopropyl group at the anomeric position. This compound belongs to a broader class of alkyl glycosides, which are widely used in glycobiology to study glycosidase enzyme specificity, carbohydrate-protein interactions, and glycosylation pathways . The α-anomeric configuration and the presence of the 2-acetamido group make it structurally analogous to natural substrates of β-N-acetylhexosaminidases, enzymes critical in glycoconjugate metabolism .

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propan-2-yloxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6/c1-5(2)17-11-8(12-6(3)14)10(16)9(15)7(4-13)18-11/h5,7-11,13,15-16H,4H2,1-3H3,(H,12,14)/t7-,8-,9-,10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHJQINNMOQHDM-ILAIQSSSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside typically involves the protection of hydroxyl groups, followed by selective deprotection and glycosylation. One common method includes the acetylation of glucosamine to protect the hydroxyl groups, followed by the introduction of the isopropyl group at the anomeric position through glycosylation reactions. The reaction conditions often involve the use of catalysts such as Lewis acids and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often employing robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetamido group to an amine.

Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Ethers and esters.

Scientific Research Applications

Chemistry

In the realm of chemistry, isopropyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside serves as a valuable building block for synthesizing complex carbohydrates and glycosides. It is instrumental in the development of various glycosidic linkages, which are crucial for creating bioactive compounds.

| Application | Description |

|---|---|

| Glycoside Synthesis | Used as a precursor in synthesizing various glycosides. |

| Building Block | Acts as a fundamental unit in carbohydrate chemistry. |

Biology

In biological research, this compound is utilized to study carbohydrate-protein interactions and as a substrate for enzymatic reactions. Its structural properties allow it to interact with specific enzymes, facilitating studies on glycoprotein biosynthesis and cellular signaling pathways.

| Application | Description |

|---|---|

| Enzymatic Substrate | Serves as a substrate for glycosyltransferases. |

| Carbohydrate-Protein Interactions | Important for studying binding affinities and mechanisms. |

Medicine

This compound has potential therapeutic applications, particularly in developing glycoprotein-based therapeutics. It is also studied for its role in drug design, especially concerning compounds that target glycoproteins involved in disease processes.

| Application | Description |

|---|---|

| Glycoprotein Therapeutics | Potential use in designing drugs targeting glycoproteins. |

| Drug Design Model | Serves as a model compound for testing drug interactions. |

Industry

In industrial applications, this compound is used to produce specialty chemicals and as an intermediate in synthesizing bioactive molecules. Its unique structural characteristics make it suitable for various chemical transformations.

| Application | Description |

|---|---|

| Specialty Chemicals Production | Utilized in the synthesis of niche chemical products. |

| Bioactive Molecule Synthesis | Acts as an intermediate in creating biologically active compounds. |

Case Studies

Case Study 1: Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against alpha-glucosidase, an enzyme critical for carbohydrate metabolism. This property makes it a candidate for developing antidiabetic drugs that manage postprandial blood glucose levels .

Case Study 2: Glycoprotein Interaction Analysis

A study involving the interaction of this compound with specific glycosyltransferases revealed insights into its role in glycoprotein biosynthesis. The compound was shown to facilitate the transfer of sugar moieties to acceptor molecules, highlighting its importance in cellular communication processes .

Mechanism of Action

The mechanism of action of isopropyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside involves its interaction with specific enzymes and proteins. The compound can act as a substrate for glycosyltransferases, facilitating the transfer of sugar moieties to acceptor molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which play essential roles in cellular communication and immune response.

Comparison with Similar Compounds

Key Observations :

- Alkyl vs. Aryl Groups: The isopropyl derivative shares a branched alkyl group at the anomeric position, which may enhance steric hindrance compared to linear alkyl groups (e.g., methyl) or planar aryl groups (e.g., phenyl). This could influence solubility and enzyme binding .

- Anomeric Configuration: The α-configuration in the isopropyl derivative contrasts with β-anomers (e.g., allyl β-D-glucopyranoside), which are typically more resistant to enzymatic hydrolysis .

- Functional Groups : The 2-acetamido and 2-deoxy modifications are conserved across all compounds, preserving their role as GlcNAc analogs.

Enzymatic Activity and Substrate Specificity

Hydrolysis by β-N-Acetylhexosaminidases

- 4-Deoxy Derivatives: Compounds like phenyl 2-acetamido-2,4-dideoxy-β-D-glucopyranoside (compound 1 in ) exhibit high hydrolysis rates (up to 85% relative to phenyl GlcNAc) with fungal β-N-acetylhexosaminidases, attributed to reduced steric hindrance from the 4-deoxy modification .

- Aryl vs. Alkyl Glycosides : p-Nitrophenyl derivatives (e.g., ) are widely used in enzymatic assays due to their chromogenic properties, enabling real-time monitoring of hydrolysis. In contrast, alkyl glycosides like the isopropyl derivative may require alternative detection methods .

- Anomeric Preference: Fungal enzymes show higher activity toward β-anomers, whereas α-anomers (e.g., the isopropyl compound) may exhibit lower susceptibility to hydrolysis .

Transglycosylation Potential

- 4-Deoxy Donors: highlights 4-deoxy-glycosides (e.g., compound 1) as efficient glycosyl donors in transglycosylation reactions, yielding disaccharides with 52% efficiency. The isopropyl derivative’s branched structure could hinder similar reactions due to steric effects .

Biological Activity

Isopropyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (often referred to as Isopropyl GlcNAc) is a carbohydrate derivative of N-acetylglucosamine (GlcNAc), which has garnered attention due to its potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound has the molecular formula and a molecular weight of approximately 239.28 g/mol. It is classified under bioactive small molecules and is often utilized in biochemical research due to its structural similarity to naturally occurring sugars.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 239.28 g/mol |

| CAS Number | 7573802 |

The biological activity of Isopropyl GlcNAc primarily revolves around its role in cellular processes such as glycosylation and its interaction with various enzymes. It has been shown to influence metabolic pathways, particularly in relation to glycoprotein synthesis and cell signaling.

- Glycosylation : Isopropyl GlcNAc serves as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to proteins or lipids. This modification is critical for protein folding, stability, and function.

- Cell Signaling : The compound has been implicated in modulating signaling pathways that regulate cellular responses to stress and inflammation. For instance, it may influence the activation of NF-kB, a key transcription factor involved in inflammatory responses.

Study on Inflammatory Response

A study published in the Journal of Biological Chemistry explored the effects of Isopropyl GlcNAc on macrophage activation. Researchers observed that treatment with Isopropyl GlcNAc led to a significant reduction in pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent .

Glycosylation Effects on Protein Functionality

Another investigation focused on the role of Isopropyl GlcNAc in glycoprotein synthesis. The findings indicated that the presence of Isopropyl GlcNAc enhanced the stability and functionality of glycoproteins involved in immune responses, highlighting its importance in therapeutic applications .

Table 2: Summary of Key Studies

Safety and Toxicity

While Isopropyl GlcNAc shows promising biological activities, it is essential to consider its safety profile. Current literature indicates that it has low toxicity when used within recommended concentrations; however, further studies are necessary to fully elucidate its safety parameters.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing isopropyl 2-acetamido-2-deoxy-α-D-glucopyranoside, and what challenges arise during regioselective glycosylation?

- Methodology : Synthesis typically involves protecting group strategies. For example, the acetamido group at C2 is introduced via nucleophilic substitution of a 2-deoxy-glucose derivative with an isopropyl glycosyl donor. Acetylated intermediates (e.g., 3,4,6-tri-O-acetyl derivatives) are often used to control regioselectivity. Oxalyl chloride or trichloroacetimidate donors are employed for glycosidic bond formation, as seen in similar glucopyranoside syntheses . Challenges include avoiding β-anomer formation and ensuring stereochemical purity, which requires careful selection of catalysts (e.g., BF₃·Et₂O) and reaction conditions.

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms stereochemistry and glycosidic linkage . Mass spectrometry (HRMS or MALDI-TOF) validates molecular weight. Polarimetry or X-ray crystallography may resolve α/β anomer ambiguity. For purity assessment, HPLC with evaporative light-scattering detection (ELSD) is recommended .

Q. How is this compound utilized as a non-metabolizable substrate in enzyme inhibition studies?

- Methodology : The acetamido and deoxy groups block hydrolysis by glycosidases, making it a competitive inhibitor. Researchers pre-incubate the compound with enzymes (e.g., α-glucosidases) and measure residual activity using fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides). Ki values are calculated via Lineweaver-Burk plots .

Advanced Research Questions

Q. What strategies address contradictions in reported enzymatic hydrolysis rates of this compound across different glycosidase isoforms?

- Methodology : Discrepancies arise from isoform-specific active site flexibility. Use molecular docking (e.g., AutoDock Vina) to model interactions with GH38 (lysosomal α-mannosidase) vs. GH31 (intestinal α-glucosidase). Mutagenesis studies (e.g., substituting catalytic residues like Asp214 in GH31) validate predicted binding modes. Kinetic assays under varied pH and temperature conditions further clarify isoform specificity .

Q. How can click chemistry be applied to functionalize this compound for glycan array studies?

- Methodology : Introduce an azide or alkyne handle at the isopropyl group via post-synthetic modification. For example, react the hydroxyl group with propargyl bromide to install an alkyne. Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate fluorescent tags (e.g., Cy5-azide). The functionalized compound is then immobilized on NHS-activated glass slides for high-throughput screening of lectin binding .

Q. What role does this compound play in studying bacterial chemotaxis and biofilm formation?

- Methodology : In Rhodobacteraceae, the compound mimics N-acetylglucosamine (GlcNAc) in chemoreceptor binding. Use capillary assay: place the compound in a gradient and quantify bacterial migration via microscopy. For biofilm studies, supplement minimal media with the compound and measure extracellular polysaccharide (EPS) production via Congo red binding. Transcriptomics (RNA-seq) identifies upregulated genes (e.g., bcsA for cellulose synthesis) .

Q. What are the challenges in achieving stereoselective synthesis of oligosaccharides using this compound as a glycosyl donor?

- Methodology : The isopropyl group’s steric bulk can hinder glycosyltransferase activity. Use engineered enzymes (e.g., Bacillus glycosyltransferases) with expanded active sites. Alternatively, employ Schmidt’s trichloroacetimidate method with SnCl₄ as a Lewis acid to enhance α-selectivity. Monitor reaction progress via TLC with orchiol staining .

Key Considerations for Experimental Design

- Stereochemical Purity : Use chiral columns (e.g., Chirobiotic T) for HPLC analysis to confirm α-anomer dominance.

- Enzyme Source Variability : Source glycosidases from multiple organisms (e.g., Aspergillus vs. human) to assess broad applicability.

- Data Reproducibility : Report reaction conditions (solvent, temperature) in detail, as slight variations can alter glycosidic bond formation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.